

E3 Ligase Recruitment by PROTAC SOS1 Degraders: A Technical Guide

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Compound of Interest

Compound Name: PROTAC SOS1 degrader-6

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Introduction

The Son of Sevenless 1 (SOS1) protein, a guanine nucleotide exchange factor (GEF), plays a pivotal role in cellular signaling by activating RAS proteins, including the frequently mutated KRAS oncogene.[1][2] Inhibition of the SOS1-KRAS interaction has emerged as a promising therapeutic strategy for cancers driven by RAS mutations.[3][4] Proteolysis-targeting chimeras (PROTACs) offer a novel approach to target SOS1 by inducing its degradation through the ubiquitin-proteasome system.[5][6] This technical guide provides an in-depth overview of the recruitment of different E3 ligases by SOS1-targeting PROTACs, focusing on the well-characterized examples that recruit the von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ligases.

Mechanism of Action: PROTAC-mediated SOS1 Degradation

SOS1 PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to SOS1, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[7] This tripartite structure facilitates the formation of a ternary complex between SOS1, the PROTAC, and the E3 ligase.[8] Once this complex is formed, the E3 ligase ubiquitinates SOS1, marking it for degradation by the 26S proteasome. This event-driven

pharmacology allows for the catalytic degradation of the target protein, offering potential advantages over traditional small molecule inhibitors.[\[5\]](#)[\[9\]](#)

VHL-Recruiting SOS1 PROTACs

A notable example of a VHL-recruiting SOS1 PROTAC is **PROTAC SOS1 degrader-6** (also known as compound 23).[\[7\]](#) This degrader is a potent molecule that demonstrates synergistic effects when combined with KRAS G12C inhibitors.[\[7\]](#)

Composition of PROTAC SOS1 degrader-6:

- SOS1 Ligand: SOS1 Ligand intermediate-7 (HY-169371)[\[7\]](#)
- Linker: 5-Bromopentanoic acid[\[7\]](#)
- E3 Ligase Ligand: (S,R,S)-AHPC (HY-125845), a VHL ligand[\[7\]](#)

Another potent and selective VHL-recruiting SOS1 degrader is ZZ151.[\[10\]](#)

Quantitative Data for VHL-Recruiting SOS1 Degradors

Degrader	E3 Ligase Recruited	DC50	Dmax	Cell Line	Reference
ZZ151	VHL	15.7 nM	100%	Not Specified	[10]

CRBN-Recruiting SOS1 PROTACs

Several potent SOS1 degraders have been developed that recruit the CRBN E3 ligase. These degraders often utilize derivatives of thalidomide or lenalidomide as the CRBN-binding moiety.[\[5\]](#)[\[9\]](#) Two prominent examples are P7 and SIAIS562055.

Composition of CRBN-Recruiting SOS1 PROTACs:

- P7: Composed of a SOS1 inhibitor (derived from BAY293) and a lenalidomide-based CRBN ligand.[\[5\]](#)[\[9\]](#)
- SIAIS562055: Composed of a SOS1 inhibitor (BI-3406 analog), a linker, and a CRBN ligand.[\[8\]](#)[\[11\]](#)

Quantitative Data for CRBN-Recruiting SOS1 Degraders

Degrader	E3 Ligase Recruited	DC50	Dmax	Cell Line	Reference
P7	Cereblon	0.59 μ M	87%	SW620	[9]
P7	Cereblon	0.75 μ M	76%	HCT116	[9]
P7	Cereblon	0.19 μ M	83%	SW1417	[9]
SIAIS562055	Cereblon	Not Specified	>90%	MIA PaCa-2	[8][12]

Degrader	Binding Affinity (Kd) to SOS1	IC50 (SOS1-KRAS G12C Interaction)	IC50 (SOS1-KRAS G12D Interaction)	Reference
SIAIS562055	95.9 nM	95.7 nM	134.5 nM	[11][13]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of SOS1 PROTACs. Below are outlines of key experimental protocols.

Cell Culture and Treatment

- **Cell Lines:** A panel of cancer cell lines with known KRAS mutation status (e.g., SW620, HCT116, MIA PaCa-2) should be used.
- **Culture Conditions:** Cells are maintained in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
- **PROTAC Treatment:** Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, cells are treated with a dose-response of the SOS1 PROTAC or vehicle control (e.g., DMSO) for specified time points (e.g., 6, 24, 48 hours).

Western Blotting for Protein Degradation

- **Cell Lysis:** After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Protein concentration is determined using a BCA assay.
- **SDS-PAGE and Immunoblotting:** Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against SOS1 and a loading control (e.g., GAPDH, β -actin).
- **Detection:** After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- **Quantification:** Densitometry analysis is performed to quantify the levels of SOS1 protein relative to the loading control. DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values are calculated.

Cell Viability Assay

- **Assay Principle:** Assays such as CellTiter-Glo® (Promega) or MTT are used to assess the effect of SOS1 degradation on cell proliferation and viability.
- **Procedure:** Cells are seeded in 96-well plates and treated with the PROTAC for a specified period (e.g., 72 hours). The assay reagent is then added, and luminescence or absorbance is measured according to the manufacturer's protocol.
- **Data Analysis:** IC50 values (concentration at which 50% of cell growth is inhibited) are calculated from the dose-response curves.

Surface Plasmon Resonance (SPR) for Binding Affinity

- **Principle:** SPR is used to measure the binding kinetics and affinity (K_d) between the PROTAC and its target proteins (SOS1 and the E3 ligase).
- **Procedure:** Recombinant SOS1 or E3 ligase protein is immobilized on a sensor chip. A series of concentrations of the PROTAC are flowed over the chip, and the binding response is measured in real-time.

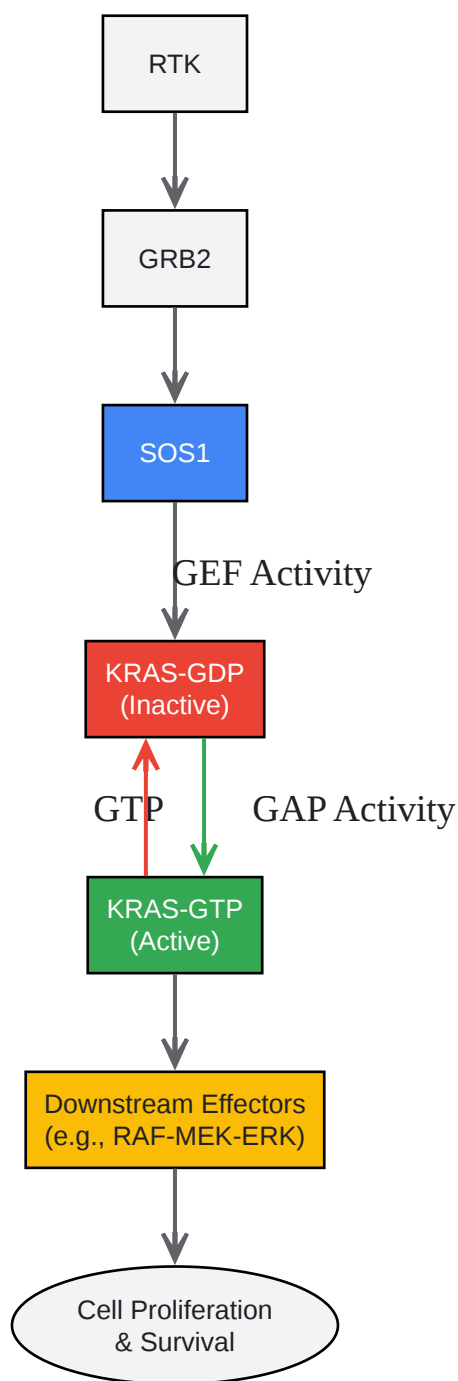
- **Data Analysis:** The association (k_a) and dissociation (k_d) rate constants are determined, and the equilibrium dissociation constant (K_d) is calculated ($K_d = k_d/k_a$).

Ternary Complex Formation Assay (e.g., AlphaScreen)

- **Principle:** This assay quantifies the formation of the SOS1-PROTAC-E3 ligase ternary complex.
- **Procedure:** Biotinylated SOS1 and GST-tagged E3 ligase are incubated with the PROTAC. Streptavidin-coated donor beads and anti-GST acceptor beads are then added. Upon complex formation, the beads are brought into proximity, generating a chemiluminescent signal.
- **Data Analysis:** The signal intensity is proportional to the amount of ternary complex formed.

Visualizations

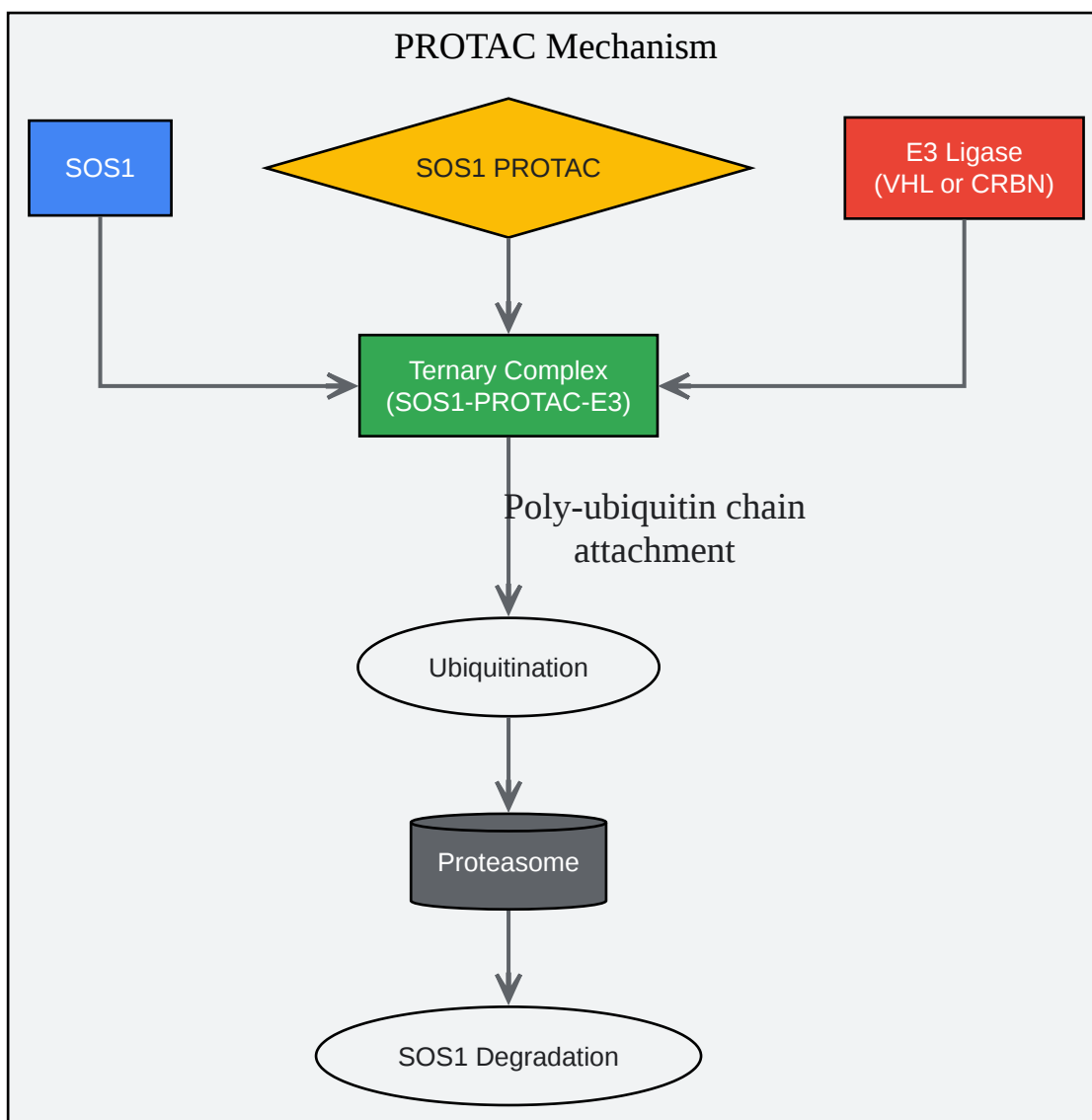
Signaling Pathway

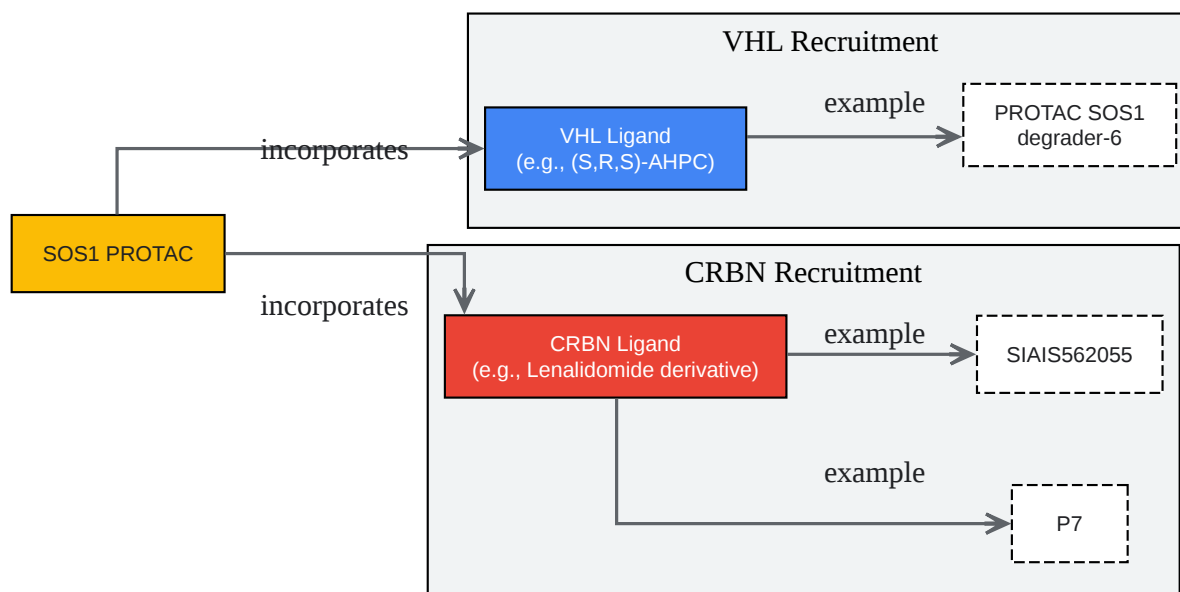


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Caption: The SOS1-KRAS signaling pathway.

Experimental Workflow: PROTAC-mediated Degradation





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